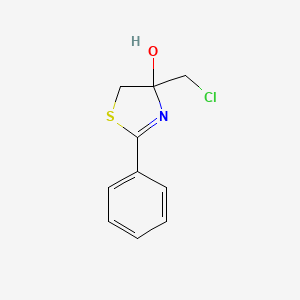

4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol

Description

4-(Chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol is a thiazole derivative characterized by a chloromethyl (-CH₂Cl) substituent at position 4 and a phenyl group at position 2 of the heterocyclic thiazole ring. This compound serves as a key intermediate in medicinal chemistry due to its reactive chloromethyl group, which enables further functionalization for drug design. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNOS/c11-6-10(13)7-14-9(12-10)8-4-2-1-3-5-8/h1-5,13H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXKFWSZVUVTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CC=CC=C2)(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol typically involves the reaction of 2-phenylthiazole with chloromethylating agents. One common method is the reaction of 2-phenylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiazolidine derivatives.

Scientific Research Applications

Pharmacological Properties

Thiazole derivatives, including 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol, exhibit a range of pharmacological activities:

- Antimicrobial Activity : Numerous studies have demonstrated the antibacterial and antifungal properties of thiazole derivatives. For instance, 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol has shown effectiveness against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : Thiazole compounds are being explored for their potential as anticancer agents. Studies have reported that derivatives similar to 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol can inhibit the growth of cancer cell lines, indicating their potential in cancer therapy .

- Anti-inflammatory and Analgesic Effects : Research has indicated that thiazole derivatives can exhibit anti-inflammatory properties. This makes them potential candidates for treating conditions associated with inflammation and pain .

Synthesis Methodologies

The synthesis of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol typically involves several steps:

- Formation of Thiazole Ring : The initial step often includes the reaction of appropriate thioamide with aldehydes or ketones in the presence of acid catalysts to form the thiazole ring.

- Chloromethylation : The introduction of the chloromethyl group can be achieved through reactions involving chloromethyl methyl ether or other chloromethylating agents under controlled conditions.

- Purification and Characterization : The synthesized compounds are purified using recrystallization or chromatography techniques and characterized using spectroscopic methods like NMR and IR spectroscopy.

Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol revealed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics .

Anticancer Studies

In another research project focusing on anticancer properties, derivatives of thiazole were tested against various cancer cell lines. The results indicated that some compounds exhibited potent cytotoxic effects, leading to further investigations into their mechanisms of action and potential as therapeutic agents .

Data Tables

| Property | Value/Description |

|---|---|

| Chemical Structure | 4-(Chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol |

| Synthesis Method | Thiazole ring formation followed by chloromethylation |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Significant cytotoxicity observed in various cancer cells |

| Biological Activity | Tested Against | Results |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC = X µg/mL (specific values) |

| Antifungal | Candida species | Zone of inhibition = Y mm |

| Cytotoxicity | Various cancer cell lines | IC50 = Z µM (specific values) |

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Thiazole Derivatives

Chloro vs. Bromo Isostructural Derivatives

Compounds 4 (Cl-substituted) and 5 (Br-substituted) from and are isostructural thiazole derivatives with halogen variations at the 4-aryl position. Key findings:

- Structural Similarities : Both share identical crystal frameworks but exhibit slight conformational adjustments due to halogen size differences (Cl: van der Waals radius 1.80 Å vs. Br: 1.95 Å). These adjustments influence intermolecular interactions, such as C–H···X (X = Cl, Br) and π–π stacking .

- Therapeutic Potential: Cl-substituted analogs (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrate antimicrobial activity, suggesting halogen choice impacts biological efficacy .

Fluorophenyl-Thiazole Urea Derivatives

Urea derivatives in (e.g., 8a–8c ) feature a chloromethyl thiazole core with varying aryl substituents:

| Compound | Substituent | Molecular Weight (g/mol) | Yield (%) |

|---|---|---|---|

| 8a | 3-Fluorophenyl | 362.1 | 50.3 |

| 8b | 3,5-Dichlorophenyl | 412.0 | 58.1 |

| 8c | 3-Chloro-4-fluorophenyl | 396.0 | 55.3 |

Thiazole-Benzothiazole Hybrids

describes 4-(chloromethyl)-N-(5,6-substituted benzo[d]thiazol-2-yl)benzamides (3a–3b) , which integrate a benzothiazole moiety. Key distinctions:

- Synthetic Pathways: These require multi-step reactions involving 4-(chloromethyl) benzoyl chloride and aminobenzothiazoles, contrasting with the simpler thiazol-4-ol synthesis .

- Biological Relevance: Benzothiazole hybrids are associated with enzyme inhibition, suggesting that fused ring systems may enhance target specificity compared to monocyclic thiazoles .

Thiazol-4(5H)-ones

and highlight 2-substituted thiazol-4(5H)-ones synthesized via condensation of thioureas with α-bromoacetates or α-chloroacetic acid:

Triazole-Thiazole Conjugates

details 4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol , which incorporates a triazole ring:

- Physicochemical Properties : Higher molecular weight (C₁₂H₁₀N₄S₂; 290.37 g/mol) and logP values suggest improved lipophilicity, which may influence bioavailability .

Biological Activity

4-(Chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The chloromethyl group enhances its reactivity, enabling interactions with biological targets. The general structure can be represented as follows:

The biological activity of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to various biological effects. The benzothiazole moiety can also interact with specific receptors, modulating their activity .

Antimicrobial Activity

Research indicates that 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 6.25 µg/mL | 20 |

| Escherichia coli | 12.5 µg/mL | 18 |

| Candida albicans | 25 µg/mL | 15 |

These results suggest that the compound has promising potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol have been explored in various studies. Notably, it demonstrated significant cytotoxic effects against different cancer cell lines:

| Cell Line | IC50 (µM) | Percentage Growth Inhibition |

|---|---|---|

| SNB-19 | 10 | 65.12 |

| NCI-H460 | 10 | 55.61 |

| SNB-75 | 10 | 54.68 |

These findings indicate that the compound may serve as a lead compound for developing new anticancer therapies .

Case Studies

- Antimicrobial Efficacy : A recent study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria and found it to be more potent than standard antibiotics like ciprofloxacin in certain cases .

- Cytotoxicity in Cancer Research : In another study evaluating various thiazole derivatives, the compound showed considerable cytotoxicity against cancer cells, indicating its potential for further development as an anticancer agent .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.